molecular formula C18H20N4O3S B2958531 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1797327-16-2

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2958531
CAS No.: 1797327-16-2
M. Wt: 372.44
InChI Key: QWLPASFJWAEFMB-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a pyrazole-based compound featuring a cyclopropyl group at the 5-position of the pyrazole ring, a thiophen-2-yl substituent at the 3-position, and an ethyl linker connecting the pyrazole to a dioxopyrrolidinyl acetamide moiety. The dioxopyrrolidinyl group may enhance solubility or influence binding kinetics due to its polar nature .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-16(11-21-17(24)5-6-18(21)25)19-7-8-22-14(12-3-4-12)10-13(20-22)15-2-1-9-26-15/h1-2,9-10,12H,3-8,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLPASFJWAEFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C23H22N5O3S
Molecular Weight : 435.5 g/mol
CAS Number : 1796989-37-1

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring and thiophene moiety is particularly notable for their roles in various pharmacological effects.

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its SAR:

Substituent Biological Effect Notes
Pyrazole RingAnticancer, Anti-inflammatoryEssential for activity; modifications can enhance potency
Thiophene MoietyPotential antimicrobialInfluences lipophilicity and binding affinity
DioxopyrrolidinEnhances metabolic stabilityMay improve pharmacokinetic properties

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of similar compounds:

  • Antiproliferative Studies : A study on 3-Alkyl-1,5-Diaryl-Pyrazoles demonstrated significant antiproliferative effects across multiple cancer cell lines, with IC50 values indicating strong efficacy .
  • COX Inhibition Studies : Research on sulfonamide-containing pyrazole derivatives revealed their ability to selectively inhibit COX-2, providing insights into their anti-inflammatory potential .
  • Antimicrobial Activity : Investigations into N-sulfonylpyrazoles indicated promising antiviral and antibacterial properties, suggesting that modifications in the pyrazole structure could lead to novel therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Acetamide Substituents

The following compounds share the core pyrazole-thiophene-ethyl scaffold but differ in acetamide substituents, influencing their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) CAS Number
Target Compound C₁₉H₂₁N₃O₃S¹ ~379.4 (calc.)² 2-(2,5-dioxopyrrolidin-1-yl)acetamide N/A³
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₆H₁₇N₅OS₂ 359.5 4-methyl-1,2,3-thiadiazole-5-carboxamide 1797816-54-6
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide C₂₀H₂₀FN₃OS₂ 401.5 2-((4-fluorophenyl)thio)acetamide 1797327-23-1

² Calculated using standard atomic weights.

Key Observations :

  • Molecular Weight : The target compound’s calculated molecular weight (~379.4) is intermediate between the thiadiazole (359.5) and fluorophenyl thio (401.5) analogs. The dioxopyrrolidinyl group contributes higher polarity compared to the thiadiazole or aryl thio substituents.
  • The thiadiazole analog (CAS 1797816-54-6) incorporates a sulfur-rich heterocycle, which may improve metabolic stability but reduce solubility .

Comparison with Pyrazole-Containing Compounds from Diverse Studies

Compound I12: [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane
  • Structural Differences : I12 replaces the pyrazole with a pyrimidine ring and incorporates a diazepane moiety. The thiophen-2-yl group is retained, but the absence of the cyclopropyl group and acetamide linker distinguishes it from the target compound.
  • Functional Implications : The pyrimidine and diazepane groups in I12 suggest a broader kinase inhibition profile, whereas the target compound’s pyrazole-dioxopyrrolidinyl system may favor protease or phosphatase targeting.
Compound 191: (S)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide
  • Structural Differences : Compound 191 shares the 5-cyclopropyl pyrazole and acetamide backbone but includes a trifluoromethyl group and an indazole-pyridine hybrid structure.
  • Functional Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the indazole-pyridine system likely expands its target range to kinases or DNA repair enzymes.

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